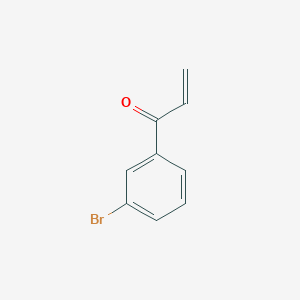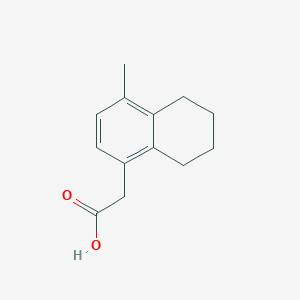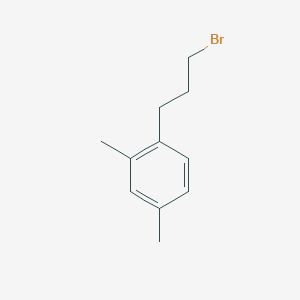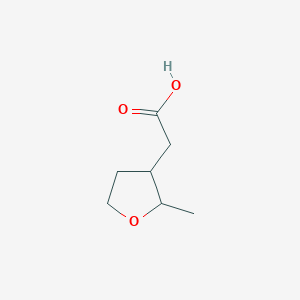
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid is an organic compound that features both boronic acid and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dihydroxyboranyl)-5-(methylamino)benzoic acid typically involves the introduction of boronic acid and amine groups onto a benzoic acid scaffold. One common method involves the reaction of 3-bromo-5-(methylamino)benzoic acid with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(dihydroxyboranyl)-5-(methylamino)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)benzoic acid: Similar structure but lacks the boronic acid group.
4-(Dihydroxyboranyl)benzoic acid: Similar structure but lacks the amine group.
3-(Aminomethyl)benzeneboronic acid: Similar structure but has a different substitution pattern on the aromatic ring.
Uniqueness
3-(Dihydroxyboranyl)-5-(methylamino)benzoic acid is unique due to the presence of both boronic acid and amine functional groups on the same aromatic ring
Propriétés
Formule moléculaire |
C8H10BNO4 |
|---|---|
Poids moléculaire |
194.98 g/mol |
Nom IUPAC |
3-borono-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H10BNO4/c1-10-7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4,10,13-14H,1H3,(H,11,12) |
Clé InChI |
UBTKFMJWNSUQLO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)NC)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)

![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)



![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
